Iron(II) bromide

描述

属性

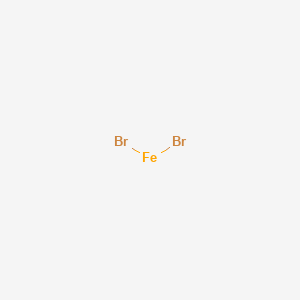

分子式 |

Br2Fe |

|---|---|

分子量 |

215.65 g/mol |

IUPAC 名称 |

dibromoiron |

InChI |

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |

InChI 键 |

GYCHYNMREWYSKH-UHFFFAOYSA-L |

规范 SMILES |

[Fe](Br)Br |

物理描述 |

Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |

产品来源 |

United States |

Synthetic Methodologies and Preparation Techniques for Iron Ii Bromide

Anhydrous Iron(II) Bromide Synthesis

The preparation of anhydrous FeBr₂ requires conditions that prevent the formation of iron(III) bromide and avoid hydrolysis, which can occur when attempting to dehydrate its hydrated forms directly. guidechem.com

Anhydrous this compound can be synthesized by the direct reaction of elemental iron with either bromine or hydrogen bromide at elevated temperatures. guidechem.com When reacting iron with bromine, careful control of conditions is necessary because this reaction can also produce iron(III) bromide (ferric bromide). alchetron.com A common and effective method involves passing hydrogen bromide gas over iron powder at red heat. guidechem.com Another approach involves reacting iron with bromine at 200°C. guidechem.com

A more contemporary method utilizes an ionic liquid, 1-n-butyl-3-methylimidazolium bromide ([bmim]Br), as a medium. In this process, liquid bromine is first reacted with the ionic liquid, followed by the addition of reduced iron powder. The reaction is then heated in a sealed reactor to produce anhydrous this compound. guidechem.com

| Reactants | Conditions | Product |

| Iron (Fe), Bromine (Br₂) | 200°C | Anhydrous this compound (FeBr₂) |

| Iron (Fe), Hydrogen Bromide (HBr) | Red heat | Anhydrous this compound (FeBr₂) |

| Iron powder, Bromine, [bmim]Br | Heating in a sealed reactor | Anhydrous this compound (FeBr₂) |

A widely used method for preparing pure, anhydrous FeBr₂ involves the initial synthesis of a methanol (B129727) solvate. alchetron.comwikipedia.org In this procedure, iron powder is reacted with a methanol solution of concentrated hydrobromic acid. wikipedia.org This reaction yields the methanol solvate, hexamethanolthis compound ([Fe(MeOH)₆]Br₂), along with hydrogen gas. alchetron.comwikipedia.org The resulting solvated complex can then be isolated and heated under a vacuum. This thermal decomposition of the methanol complex removes the methanol ligands, yielding pure anhydrous this compound. alchetron.comwikipedia.org

Obtaining anhydrous this compound from its hydrated forms is challenging because direct heating in the air can lead to oxidation and hydrolysis, forming iron hydroxides or oxides. guidechem.com To circumvent this, the dehydration must be performed under specific, controlled conditions. A successful method involves heating the hydrated salt in a stream of hydrogen bromide gas at a high temperature, such as 400°C. guidechem.com The presence of hydrogen bromide gas suppresses hydrolysis and ensures the formation of the anhydrous salt. guidechem.com

Synthesis of this compound Hydrates and Solvates

This compound can form several stable hydrates, which can be crystallized from aqueous solutions under different temperature conditions. guidechem.com

The specific hydrate (B1144303) of this compound that crystallizes from an aqueous solution is dependent on the temperature. guidechem.com The most common hydrate, the pale green hexahydrate (FeBr₂·6H₂O), crystallizes at room temperature. guidechem.com

Different hydrates can be obtained by controlling the crystallization temperature:

A 9-hydrate forms at temperatures below -29.3°C. guidechem.com

The hexahydrate is stable and crystallizes at room temperature. guidechem.com

The tetrahydrate (FeBr₂·4H₂O) crystallizes at temperatures above 49°C. guidechem.com

The dihydrate forms at temperatures exceeding 83°C. guidechem.com

| Hydrate Form | Crystallization Temperature |

| 9-Hydrate | < -29.3°C |

| Hexahydrate | Room Temperature |

| Tetrahydrate | > 49°C |

| Dihydrate | > 83°C |

Solvothermal synthesis is a method that employs a solvent under pressure and at a temperature above its boiling point. While detailed research findings specifically on the solvothermal synthesis of pure this compound are not extensively documented in the provided search results, the technique is widely used for producing high-purity crystalline materials, including metal halides and their derivatives. For instance, solvothermal methods have been successfully used to prepare iron oxide nanoparticles from iron precursors, demonstrating the utility of this approach for controlling particle size and crystallinity. rsc.org This methodology can be adapted for the synthesis of high-purity this compound solvates by reacting an iron source with a bromine source in a suitable solvent system, such as methanol-water, under controlled temperature and pressure. researchgate.net

Structural Elucidation and Advanced Characterization of Iron Ii Bromide Systems

Crystalline Structures of Anhydrous Iron(II) Bromide

Like many metal halides, anhydrous this compound (FeBr₂) does not exist as discrete molecules but adopts a polymeric structure. wikipedia.org This structure is characterized by isolated iron(II) centers that are cross-linked by bromide ions to form a continuous, extended lattice. wikipedia.org

The structure of anhydrous FeBr₂ is a classic example of a polymeric network. In this arrangement, each iron(II) ion is bonded to multiple bromide ions, and each bromide ion, in turn, bridges between adjacent iron centers. This creates a strong, stable, and repeating three-dimensional array rather than individual FeBr₂ units. The connectivity of the network is determined by the coordination environment of the iron centers and the bridging nature of the bromide ligands. These types of extended structures are common in inorganic solids and are responsible for many of their characteristic properties, such as high melting points and crystalline nature. wikipedia.orgwikipedia.org

Anhydrous this compound crystallizes in a cadmium iodide (CdI₂)-type layered lattice structure. acs.orgacs.orgchemicalbook.comchemicalbook.com This structural motif consists of close-packed layers of bromide ions. The iron(II) ions are situated within the octahedral "holes" between these bromide layers. wikipedia.orgresearchgate.net Specifically, the structure is composed of Br⁻-Fe²⁺-Br⁻ triple layers that are stacked along the crystal's c-axis with weak van der Waals forces between adjacent triple layers. acs.orgacs.org This layered arrangement defines its rhombohedral crystal system and P-3m1 space group. wikipedia.orgresearchgate.netmaterialsproject.org The distinct layered nature means that the interactions within a layer are significantly stronger than the interactions between layers, a key feature of this structural type.

| Crystallographic Data for Anhydrous FeBr₂ | |

| Crystal System | Trigonal (Rhombohedral) wikipedia.orgmaterialsproject.org |

| Space Group | P-3m1 (No. 164) wikipedia.orgresearchgate.netmaterialsproject.org |

| Lattice Constants | a = 3.776 Å, c = 6.22 Å researchgate.net |

| Coordination Geometry | Octahedral wikipedia.org |

| Note: Data is compiled from multiple crystallographic studies. Slight variations in lattice parameters may be reported in different sources. |

Structural Analysis of this compound Hydrates and Coordination Complexes

When this compound incorporates water molecules into its structure to form hydrates, or when it binds to other ligands to form coordination complexes, its structural geometry is distinctly defined by the arrangement of these surrounding molecules.

In its hydrated forms, such as this compound tetrahydrate (FeBr₂·4H₂O), the iron(II) center consistently exhibits an octahedral coordination geometry. wikipedia.orgsavemyexams.com In this arrangement, the central Fe²⁺ ion is bonded to six ligands. For FeBr₂·4H₂O, the coordination sphere consists of four water molecules and two bromide ions. wikipedia.org Structural studies have shown that these ligands arrange themselves in a specific orientation, with the two bromide ions adopting a trans configuration, meaning they are positioned on opposite sides of the central iron ion. wikipedia.org This octahedral shape is a common and stable arrangement for six-coordinate transition metal complexes. libretexts.orgchemguide.co.uksavemyexams.com Several hydrates of this compound are known, including a hexahydrate that is stable at room temperature and a tetrahydrate that forms above 49°C. chemicalbook.comchemicalbook.com

| Selected Bond Data for Anhydrous FeBr₂ from XRD | |

| Methodology | Single-Crystal X-ray Diffraction materialsproject.org |

| Fe-Br Bond Length 1 | 2.61 Å materialsproject.org |

| Fe-Br Bond Length 2 | 2.65 Å materialsproject.org |

| Description | The Fe²⁺ ion is bonded to six Br⁻ atoms in an edge-sharing octahedral arrangement. The structure exhibits two distinct Fe-Br bond lengths. materialsproject.org |

Spectroscopic Investigations of this compound and its Derivatives

The electronic and geometric structures of this compound and its derivatives have been extensively studied using a variety of spectroscopic techniques. These methods provide detailed insights into the nature of the iron center, its coordination environment, and the bonding characteristics within the molecules.

Mössbauer spectroscopy has proven to be a particularly powerful tool for characterizing the oxidation and spin states of iron in these compounds. beilstein-journals.org The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters derived from Mössbauer spectra that are sensitive to the s-electron density at the iron nucleus and the symmetry of the electric field around it, respectively. carleton.edu For instance, tetrahedral complexes of this compound with ligands like thioamides exhibit distinct Mössbauer parameters that help in confirming their geometry. cdnsciencepub.com In a study of a neutral iron(II) isocyanide maleonitrile (B3058920) dithiolate complex derived from this compound, the isomer shift was observed to be approximately 0.0 mm/s, a significant change from the precursor, indicating a higher s-electron density on the iron atom after coordination. scielo.br

The isomer shifts for six-coordinate polymeric complexes of iron(II) halides are typically greater than 1.35 mm/s. cdnsciencepub.com For example, the six-coordinate polymeric complex FeBr₂(BTH)₂ has an isomer shift of 1.36 mm/s, while its tetrahedral analogue has a lower isomer shift of 1.05 mm/s. cdnsciencepub.com In studies of iron-bisphosphine catalyzed cross-coupling reactions, in situ Mössbauer spectroscopy of the species formed from ⁵⁷FeBr₂(SciOPP) revealed the formation of distinct iron species with specific Mössbauer parameters, aiding in the elucidation of the catalytic cycle. nih.gov For example, the reaction with phenylmagnesium bromide leads to a single iron species with δ = 0.44 mm/s and ΔE_Q = 1.75 mm/s. nih.gov

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Coordination Geometry | Reference |

|---|---|---|---|---|

| FeBr₂(BTH)₂ (polymeric) | 1.36 | - | Six-coordinate | cdnsciencepub.com |

| FeBr₂(BTH)₂ (tetrahedral) | 1.05 | - | Tetrahedral | cdnsciencepub.com |

| In situ species from ⁵⁷FeBr₂(SciOPP) + PhMgBr | 0.44 | 1.75 | - | nih.gov |

| [Fe(S₂C₂(CN)₂)(t-BuNC)₄] | ~0.0 | - | - | scielo.br |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of this compound and its complexes. For crystalline FeBr₂, which possesses a cadmium iodide-type layered structure, Raman and far-infrared spectra have been used to assign the fundamental zone-center vibrational frequencies. tandfonline.com The characteristic E_g and A₁_g vibrational modes of FeBr₂ are clearly observable in Raman spectra under protected conditions, but these signals gradually disappear upon exposure to air, indicating degradation of the sample. researchgate.netresearchgate.net

| Technique | Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Raman | E_g | - | researchgate.netresearchgate.net |

| Raman | A₁_g | - | researchgate.net |

| Far-Infrared | - | 20-360 | tandfonline.com |

Electronic spectroscopy (UV-Vis-NIR) is another key technique for probing the electronic structure of this compound derivatives. Tetrahedral iron(II) complexes typically exhibit a characteristic intense absorption in their electronic spectra due to the ⁵E → ⁵T₂ transition. cdnsciencepub.com For example, the complex FeBr₂(BTH)₂ shows an intense absorption at 6330 cm⁻¹, which is typical for iron(II) in a tetrahedral environment. cdnsciencepub.com In contrast, octahedral complexes have different spectral features. cdnsciencepub.com The electronic spectra of polypyridyl iron(II) complexes, which can be synthesized from iron(II) chloride or bromide precursors, show metal-to-ligand charge transfer (MLCT) bands in the visible region. ias.ac.in The electronic properties of single and few-layer FeBr₂ films have also been investigated using angle-resolved photoemission spectroscopy (ARPES), revealing an insulating nature with the valence band maximum located 2.2 eV below the Fermi level for a 4.0-TL film. acs.org

Coordination Chemistry of Iron Ii Bromide

Formation of Iron(II) Bromide Anionic Complexes

This compound serves as a versatile precursor for the synthesis of various anionic iron complexes. These reactions typically involve the addition of a bromide source or other halides to a solution of this compound, often in the presence of a large counterion to stabilize the resulting anionic species.

Synthesis of Tetrahaloferrate(II) Anions (e.g., [(C₂H₅)₄N]₂FeBr₄)

The synthesis of tetrahaloferrate(II) anions is a well-established area of iron(II) coordination chemistry. These complexes are of interest due to their magnetic and spectroscopic properties. A common synthetic route involves the direct reaction of this compound with a stoichiometric amount of a tetraalkylammonium bromide salt in a suitable solvent.

For example, the compound bis(tetraethylammonium) tetrabromoferrate(II), [(C₂H₅)₄N]₂[FeBr₄], can be synthesized by reacting this compound with two equivalents of tetraethylammonium (B1195904) bromide. wikipedia.org This reaction is typically carried out in a non-aqueous solvent to facilitate the precipitation of the product. The large tetraethylammonium cation is crucial for stabilizing the discrete [FeBr₄]²⁻ tetrahedral anion in the crystal lattice. The resulting complex features a high-spin iron(II) center tetrahedrally coordinated by four bromide ions.

Similarly, mixed tetrahaloferrate(III) anions such as [FeCl₃Br]⁻ have been synthesized, highlighting the versatility of halide substitution reactions. ucl.ac.uk While this example involves iron(III), the principles of using bulky counterions to stabilize tetrahalometalate anions are broadly applicable. The synthesis of such compounds often involves the reaction of the corresponding metal halide with a halide salt in an organic solvent. u-tokyo.ac.jp

Table 1: Examples of Tetrahaloferrate Anions and their Synthesis

| Complex | Starting Iron Compound | Reactant | Key Feature |

| [(C₂H₅)₄N]₂[FeBr₄] | FeBr₂ | 2 (C₂H₅)₄NBr | Formation of a discrete tetrahedral [FeBr₄]²⁻ anion. wikipedia.org |

| [(C₂H₅)₄N][FeCl₃Br] | FeCl₃ | (C₂H₅)₄NBr | Example of a mixed halide tetrahaloferrate(III) anion. ucl.ac.uk |

Formation of Mixed-Valence Species (e.g., [FeBr₃Br₉]⁻)

A fascinating aspect of iron bromide chemistry is the formation of intensely colored, mixed-valence species. A notable example is the [FeBr₃Br₉]⁻ anion, which contains both iron(II) and iron(III) centers. This complex is formed through the reaction of this compound with both a bromide source and elemental bromine. wikipedia.org The bromine acts as an oxidizing agent, converting some of the Fe(II) to Fe(III), while the excess bromide ions are incorporated into the complex structure. The deep color of this species arises from intervalence charge transfer transitions between the Fe(II) and Fe(III) centers.

The formation of such mixed-valence clusters is not unique to the bromide system. For instance, a mixed-valence iron(II)/iron(III) formate (B1220265) analogue of Prussian Blue has been synthesized, which also exhibits intense color due to intervalence charge transfer. nih.gov These compounds are of interest for their unique magnetic and optical properties.

Ligand Interactions and Complexation Studies

This compound engages in a wide array of ligand exchange and complexation reactions. The nature of the resulting complexes is highly dependent on the donor atoms of the ligand and the solvent system employed.

N-Donor Ligand Systems (e.g., Polypyridyl Complexes)

Iron(II) complexes with N-donor ligands, particularly polypyridyl ligands, have been extensively studied due to their rich photophysical and electrochemical properties. researchgate.netbeilstein-journals.orgresearchgate.netscholarsresearchlibrary.comnih.govacs.orgias.ac.in These complexes are typically synthesized by reacting this compound or another iron(II) salt with the desired polypyridyl ligand in a suitable solvent.

The coordination of ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) to an iron(II) center can lead to the formation of complexes like [Fe(bpy)₃]²⁺ and [Fe(phen)₃]²⁺. beilstein-journals.orgscholarsresearchlibrary.com These complexes often exhibit strong metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. ias.ac.in The geometry of these complexes is typically a distorted octahedron. beilstein-journals.org The specific polypyridyl ligand used can influence the properties of the resulting complex. For example, tridentate ligands like 2-(2-pyridyl)-1,10-phenanthroline (B13612619) also form stable iron(II) complexes. ias.ac.in

The interaction of these iron(II) polypyridyl complexes with other molecules, such as surfactants, has also been investigated. Studies have shown that both hydrophobic and electrostatic interactions can play a significant role in the binding of these complexes to molecules like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulphate (SDS). scholarsresearchlibrary.com

Halide and Pseudohalide Coordination in Non-Aqueous Media (e.g., Acetonitrile)

The coordination of halides and pseudohalides to iron(II) in non-aqueous solvents like acetonitrile (B52724) has been a subject of detailed study. In acetonitrile, iron(II) is known to form stable 1:1 complexes with chloride, bromide, and iodide. cdnsciencepub.comresearchgate.netcdnsciencepub.com The formation of these complexes is influenced by the competition between the solvent and the ligand for the coordination sites on the iron(II) cation. cdnsciencepub.com

Spectrophotometric studies have been used to determine the stepwise formation constants for these complexes. For the reaction Fe²⁺ + Br⁻ ⇌ FeBr⁺ in acetonitrile, the logarithm of the formation constant (log K) has been determined to be 5.5. cdnsciencepub.comresearchgate.netcdnsciencepub.com This indicates a strong interaction between the iron(II) ion and the bromide ion in this solvent. For comparison, the log K values for the formation of FeCl⁺ and FeI⁺ in acetonitrile are 5.8 and 4.3, respectively. cdnsciencepub.comresearchgate.netcdnsciencepub.com With thiocyanate (B1210189) (SCN⁻), a pseudohalide, both 1:1 and 1:2 complexes, Fe(SCN)⁺ and Fe(SCN)₂, are formed with log K values of 5.5 and 3.7, respectively. cdnsciencepub.comresearchgate.net

Table 2: Formation Constants of Iron(II) Complexes in Acetonitrile

| Complex | log K | Reference |

| FeCl⁺ | 5.8 | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| FeBr⁺ | 5.5 | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| FeI⁺ | 4.3 | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Fe(SCN)⁺ | 5.5 | cdnsciencepub.comresearchgate.net |

| Fe(SCN)₂ | 3.7 | cdnsciencepub.comresearchgate.net |

Photophysical Properties of Iron(II) Coordination Complexes

The photophysical properties of iron(II) coordination complexes are of significant interest, with research focused on understanding and controlling their excited-state dynamics. While many iron(II) complexes have very short-lived excited states, careful ligand design can lead to complexes with more favorable photophysical properties. researchgate.net

Iron(II) polypyridyl complexes, for example, can exhibit metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. mdpi.comacs.org However, in many cases, these MLCT states are rapidly deactivated by lower-lying metal-centered (MC) excited states, leading to very short excited-state lifetimes. mdpi.com The energy gap between the MLCT and MC states is a critical parameter, and strategies to increase this gap are actively being pursued. One approach is to use strong-field ligands, such as N-heterocyclic carbenes (NHCs), which can raise the energy of the MC states. mdpi.com

The geometry of the complex also plays a crucial role. Achieving a near-perfect octahedral coordination sphere can maximize the ligand-field splitting and potentially slow down the deactivation of the MLCT state. mdpi.com However, other factors, such as ligand flexibility, can also influence the excited-state dynamics. mdpi.com In some high-spin iron(II) complexes, excitation into a quintet MLCT state has been shown to lead to longer lifetimes compared to their low-spin counterparts. acs.org Some iron(II) polypyridyl complexes have been shown to exhibit photocytotoxicity, where the complex can induce cell death upon irradiation with light, a property linked to the generation of reactive oxygen species. ias.ac.in

Excited State Lifetimes and Charge-Transfer Phenomena

The photophysical properties of iron(II) complexes are dominated by their excited-state dynamics, particularly the lifetime of metal-to-ligand charge transfer (MLCT) states. The pursuit of longer-lived excited states is a central theme in the development of iron-based photosensitizers. nih.gov The presence of bromine, either as a direct ligand or as a substituent on a ligand, has been shown to modulate these properties.

In theoretical studies on iron(II) polypyridyl complexes, the substitution of the organic ligands with bromine atoms has a notable effect. For instance, a complex with bromine-substituted terpyridine ligands, [Fe(dbtpy)₂]²⁺, was found to possess a high-spin metal-ligand charge transfer lifetime of 17.4 picoseconds (ps). rsc.orgrsc.orgresearchgate.net This is slightly longer than the 16.0 ps lifetime of its chlorine-substituted analogue, suggesting that the identity of the halogen influences the excited state decay pathways. rsc.orgrsc.org The substitution with bromine is suggested to decrease the electrostatic attraction between the iron(II) center and the ligands without significantly impacting the orbital interactions. rsc.orgrsc.orgresearchgate.net This alteration, combined with structural distortions induced by the bulky bromine atoms, leads to larger energy gaps between potential energy surfaces and ultimately extends the excited-state lifetime. rsc.orgrsc.org

Iron(II) complexes featuring N-heterocyclic carbene (NHC) ligands, which can be synthesized from anhydrous this compound, also exhibit tunable excited-state properties. nih.govmdpi.com In one study, modifying a parent complex with phenylethynyl moieties bearing a bromide substituent resulted in a complex with a ³MLCT lifetime of approximately 17 ps. nih.gov This demonstrates that bromide can be used as a functional group on the ligand to fine-tune the electronic structure and, consequently, the excited-state dynamics.

The general mechanism of MLCT involves the photo-induced excitation of an electron from a metal-centered orbital to a ligand-based orbital. ontosight.ailibretexts.org The subsequent, typically rapid, non-radiative decay back to the ground state limits the applicability of many iron(II) complexes in photochemistry. acs.org Research indicates that by carefully designing the ligand sphere, for example by introducing bromine substituents, the deactivation pathways can be manipulated to prolong the lifetime of the crucial charge-separated state. rsc.orgrsc.org

Ground State Spin Properties

The ground state spin of an iron(II) complex, which has a d⁶ electron configuration, can be either low-spin (LS, S=0, diamagnetic) or high-spin (HS, S=2, paramagnetic). beilstein-journals.org This is determined by the strength of the ligand field around the iron center. The presence of bromide ligands in the coordination sphere directly influences this field and the resulting magnetic properties.

In a notable example of a dinuclear iron(II) complex featuring two bridging bromide ligands, [LFe(μ-Br)₂FeL] (where L is a cyclopentadienyl-phosphine ligand), the ground state was determined to be a singlet (S=0). chinesechemsoc.org This state arises from the antiferromagnetic coupling between the two high-spin Fe(II) centers (each with S=2). chinesechemsoc.org This demonstrates the ability of bromide bridges to mediate magnetic exchange interactions between metal centers.

Furthermore, theoretical investigations have shown that substituting polypyridyl ligands with bromine can fundamentally alter the ground state of the resulting iron(II) complex. rsc.orgrsc.orgresearchgate.net Compared to the parent complex, [Fe(tpy)₂]²⁺, which has a singlet ground state, the bromine-substituted version, [Fe(dbtpy)₂]²⁺, is predicted to have a quintet ground state (S=2). rsc.orgrsc.org This change is attributed to the electronic and steric effects of the bromine atoms, which modify the ligand field strength.

The phenomenon of spin crossover (SCO), where a complex transitions between LS and HS states in response to external stimuli like temperature, is a key area of research for iron(II) compounds. beilstein-journals.orgresearchgate.netnih.gov An iron(II) complex with 4-propyl-1,2,4-triazole and bromide, Fe(prtrz)₃Br₂·4H₂O, was found to exhibit a ¹A₁ (LS) ⇔ ⁵T₂ (HS) spin transition. researchgate.net This transition, identified as a first-order phase transition, occurs at a temperature of 253.90 K, highlighting the specific influence of the bromide and triazole ligands on the energetics of the spin states. researchgate.net

| Complex | Ground State | Spin State (S) | Magnetic Phenomenon | Key Data | Reference |

|---|---|---|---|---|---|

| [LFe(μ-Br)₂FeL] | Singlet | 0 (total) | Antiferromagnetic Coupling | Each Fe(II) center is high-spin (S=2) | chinesechemsoc.org |

| [Fe(dbtpy)₂]²⁺ | Quintet | 2 | High-Spin | Changed from singlet in parent complex | rsc.orgrsc.org |

| Fe(prtrz)₃Br₂·4H₂O | LS or HS | 0 ⇔ 2 | Spin Crossover | Transition Temp: 253.90 K | researchgate.net |

Catalytic Applications of Iron Ii Bromide in Complex Organic Transformations

Catalysis in Carbon-Heteroatom Bond Formation

Iron(II) bromide has proven to be a potent catalyst for the formation of carbon-heteroatom bonds, a fundamental process in the synthesis of numerous nitrogen- and oxygen-containing heterocyclic compounds.

This compound catalyzes the conversion of aryl and vinyl azides that have ketone or methyl oxime substituents into important heterocyclic structures like 2,1-benzisoxazoles, indazoles, or pyrazoles through the formation of an N-O or N-N bond. nih.govorganic-chemistry.orgacs.orgnih.govfigshare.com This reaction is notable for its tolerance of a wide range of functional groups, allowing for the synthesis of diverse benzisoxazoles and indazoles. organic-chemistry.orgacs.orgnih.govfigshare.com

The proposed mechanism suggests that the reaction proceeds through a nucleophilic attack of the ketone or oxime on an activated planar iron azide (B81097) complex. nih.govacs.orgnih.govfigshare.com The unreactivity of Z-methyloxime isomers supports this mechanistic hypothesis, indicating that the geometry of the starting material is crucial for the reaction to occur. nih.govacs.org This Fe(II)-catalyzed method offers a milder alternative to traditional thermal methods, which often require high temperatures that limit the compatibility of certain functional groups. nih.gov

Table 1: this compound-Catalyzed N-Heterocycle Formation from Aryl Azides

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Azidobenzophenone | 3-Phenyl-2,1-benzisoxazole | FeBr₂ (5 mol%) | 99 |

| (E)-1-(2-azidophenyl)ethan-1-one oxime | 3-Methyl-1H-indazole | FeBr₂ (5 mol%) | 95 |

| (E)-1-(2-azidophenyl)propan-1-one oxime | 3-Ethyl-1H-indazole | FeBr₂ (5 mol%) | 92 |

Data compiled from studies on FeBr₂-catalyzed reactions of aryl azides. nih.govorganic-chemistry.org

This compound is an effective catalyst for the intramolecular C-H bond amination and subsequent nih.govorganic-chemistry.org-shift tandem reactions of ortho-substituted aryl azides, leading to the formation of 2,3-disubstituted indoles. researchgate.netacs.orgacs.org This transformation is significant as it allows for the construction of complex indole (B1671886) structures from readily available starting materials. The migratory aptitude in the nih.govorganic-chemistry.org-shift has been established, with the preference following the order: Methyl < Primary alkyl < Secondary alkyl < Phenyl. acs.orgacs.org

The proposed reaction mechanism involves the coordination of the iron catalyst to the aryl azide, which then extrudes dinitrogen gas to form an iron nitrene intermediate. acs.org This intermediate can then undergo either a concerted C-H amination or a stepwise process involving hydride transfer followed by nucleophilic attack of the amine to form an indoline (B122111) intermediate. acs.org Subsequent rearrangement leads to the final 2,3-disubstituted indole product.

Table 2: this compound-Catalyzed Tandem C-H Amination/1,2-Shift of Aryl Azides

| Aryl Azide Substituent | Migrating Group | Product | Yield (%) |

|---|---|---|---|

| 2-(1-methoxy-2-methylpropan-2-yl) | Methyl | 2,3-Dimethylindole | 78 |

| 2-(1-methoxy-2-phenylethyl) | Phenyl | 2-Methyl-3-phenylindole | 85 |

This table summarizes the outcomes of FeBr₂-catalyzed tandem reactions of various ortho-substituted aryl azides. acs.org

An efficient method for synthesizing a variety of substituted 1,3-benzazoles has been developed using this compound as a catalyst for the oxidative coupling of benzylamines with 2-amino/hydroxy/mercapto-anilines. rsc.org This approach is practical and economical, employing molecular oxygen as the oxidant and demonstrating compatibility with a broad range of functional groups. rsc.org The reaction proceeds to give good to excellent yields of the desired 1,3-benzazole products. rsc.org

Catalysis in Carbon-Carbon Bond Formation

This compound also plays a crucial role in the formation of carbon-carbon bonds, which are the backbone of all organic molecules. Its applications in this area include polymerization and cross-coupling reactions.

This compound has been successfully employed as a catalyst in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. cmu.educmu.edu In some cases, FeBr₂ can catalyze the ATRP of monomers like methyl methacrylate (B99206) (MMA) in polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) without the need for additional ligands. cmu.edu The solvent itself is believed to act as a ligand for the iron catalyst. cmu.edu

The addition of a small amount of iron(III) bromide (FeBr₃) can improve the control over the polymerization process. cmu.edu The use of iron-based catalysts in ATRP is advantageous due to the low cost and low toxicity of iron. cmu.educmu.edu

Table 3: FeBr₂-Catalyzed ATRP of Methyl Methacrylate (MMA) in Various Solvents

| Solvent | Monomer Conversion (%) | Mₙ ( g/mol , experimental) | Mₙ ( g/mol , theoretical) | Mₙ/Mₙ |

|---|---|---|---|---|

| NMP | 95 | 9,800 | 9,500 | 1.26 |

| DMF | 88 | 9,100 | 8,800 | 1.28 |

This table presents data from the FeBr₂-catalyzed ATRP of MMA, highlighting the influence of the solvent on the polymerization. cmu.edu

A simple and efficient protocol for the iron-catalyzed cross-coupling of non-activated secondary alkyl bromides and iodides with alkynyl Grignard reagents at room temperature has been developed. core.ac.uk This method, which utilizes this compound as the optimal catalyst, tolerates a wide range of secondary alkyl halides and terminal alkynes, affording substituted alkynes in good yields. core.ac.uk A key advantage of this protocol is that it does not require the slow, dropwise addition of the Grignard reagent, which is often necessary in similar cross-coupling reactions. core.ac.uk

The proposed mechanism involves the reaction of FeBr₂ with the alkynyl Grignard reagent to form an iron-alkynyl-ate intermediate. core.ac.uk A single electron transfer from this intermediate to the alkyl halide initiates the cleavage of the carbon-halogen bond, generating an alkyl radical. core.ac.uk Recombination of the alkyl radical with the iron-alkynyl-ate intermediate followed by reductive elimination yields the final alkyne product. core.ac.uk

Table 4: FeBr₂-Catalyzed Cross-Coupling of Alkyl Halides with Alkynyl Grignard Reagents

| Alkyl Halide | Alkynyl Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Iodocyclohexane | 1-Propynylmagnesium bromide | 1-(Prop-1-yn-1-yl)cyclohexane | 86 |

| 2-Iodobutane | Phenylethynylmagnesium bromide | 3-Phenylpent-1-yne | 75 |

This table showcases the versatility of the FeBr₂-catalyzed cross-coupling reaction for the synthesis of various substituted alkynes. core.ac.uk

Regioselective Control in Organic Reactions

The ability to dictate the specific position at which a chemical reaction occurs within a molecule is a cornerstone of modern organic synthesis. This control, known as regioselectivity, is paramount for the efficient construction of complex molecules and the avoidance of unwanted isomeric byproducts. This compound has emerged as a valuable catalyst in achieving such control in various organic transformations, notably in directing the outcome of addition reactions to unsaturated systems.

Influence on Hydrobromination Regioselectivity (e.g., Markovnikov vs. anti-Markovnikov)

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry that can yield two different constitutional isomers, depending on the regiochemistry of the addition. The outcome is typically governed by either Markovnikov's rule, which predicts the formation of the more substituted alkyl halide via an ionic pathway, or an anti-Markovnikov outcome, which yields the less substituted alkyl halide through a free-radical mechanism. scribd.com

Recent research has demonstrated that this compound can be a key factor in completely controlling the regioselectivity of the hydrobromination of alkenes. nih.gov A method utilizing trimethylsilyl (B98337) bromide (TMSBr) and oxygen as common reagents allows for a switch between anti-Markovnikov and Markovnikov addition based on the choice of metal catalyst. organic-chemistry.orgacs.org While trace amounts of copper(I) species, often present in commercial TMSBr, promote the formation of the anti-Markovnikov product, the introduction of this compound decisively shifts the reaction to yield the Markovnikov product exclusively. organic-chemistry.orgcsic.es

This regioselective control is achieved by adding 30 mol % of this compound to a solution of the alkene in dichloromethane, followed by the addition of TMSBr. organic-chemistry.orgacs.org The reaction proceeds at room temperature and generally shows good to excellent yields for a range of alkene substrates. acs.org The mechanism for the Markovnikov-selective process involves the coordination of this compound to the alkene's double bond. nih.gov In the presence of oxygen and TMSBr, an iron(IV) species is proposed to form, which then generates bromine radicals. nih.gov The subsequent radical addition to the iron-coordinated double bond favors the formation of the more stable tertiary or secondary radical intermediate, leading to the Markovnikov product after abstraction of a hydrogen atom. nih.gov This iron-catalyzed radical process provides a powerful and practical alternative to traditional ionic hydrobromination methods. acs.org

The effectiveness of this this compound-catalyzed system has been demonstrated with various terminal olefins, showcasing its broad substrate scope and tolerance for different functional groups. organic-chemistry.org

Table 1: this compound-Catalyzed Markovnikov Hydrobromination of Various Alkenes

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| 1-Dodecene | 2-Bromododecane | 90 |

| 4-Phenyl-1-butene | 3-Bromo-1-phenylbutane | 85 |

| Allylbenzene | 2-Bromo-1-phenylpropane | 95 |

| Diethyl allylmalonate | Diethyl (2-bromopropyl)malonate | 88 |

| 2-Allylcyclohexanone | 2-(2-Bromopropyl)cyclohexanone | 75 |

Data sourced from research on regioselective hydrobromination. acs.org

Iron Photoredox Catalysis with Fe(II) Polypyridyl Complexes

Photoredox catalysis has become a powerful tool in organic synthesis, primarily relying on expensive and rare noble metals like ruthenium and iridium. nih.govosti.gov The search for more earth-abundant and economical alternatives has led to significant interest in iron-based photocatalysts. researchgate.netdergipark.org.tr Iron(II) polypyridyl complexes, such as those derived from bipyridine or phenanthroline ligands, have been investigated as potential photosensitizers. nih.gov

The function of these complexes in photoredox catalysis is fundamentally different from their ruthenium and iridium counterparts. nih.govresearchgate.net While Ru(II) and Ir(III) complexes typically react via long-lived metal-to-ligand charge transfer (MLCT) excited states, Fe(II) polypyridyl complexes are characterized by very short-lived excited states that rapidly decay to metal-centered (MC) or ligand-field states. nih.govnih.gov This has historically limited their application in bimolecular quenching processes necessary for photoredox catalysis. nih.gov

However, strategies are being developed to overcome these limitations. researchgate.net One approach involves the direct use of the MC states in outer-sphere electron transfer reactions. nih.gov Mechanistic studies have provided direct evidence that an Fe(II)-based photosensitizer can engage in photoinduced electron transfer from its lowest-energy ligand-field excited state. nih.govosti.gov This establishes that iron(II) polypyridyl complexes can indeed participate in photoredox reactions, albeit through a distinct mechanistic pathway. nih.gov

An early example demonstrated the use of [Fe(bpy)₃]Br₂ (where bpy = 2,2'-bipyridine) as a photoredox catalyst for the enantioselective alkylation of aldehydes under visible light irradiation. nih.gov This reaction, previously accomplished with noble-metal catalysts, highlighted the potential of iron complexes in synthetically useful transformations. nih.gov Another study showed the photochemical synthesis of carbazoles using an iron(II) phenanthroline complex. nih.gov These examples underscore the growing potential of iron(II) complexes in harnessing light energy to drive complex organic reactions.

Table 2: Comparison of Photoredox Catalyst Characteristics

| Feature | [Ru(bpy)₃]²⁺ (Typical) | [Fe(bpy)₃]²⁺ (Representative) |

|---|---|---|

| Metal Abundance | Low | High |

| Cost | High | Low |

| Primary Excited State | Metal-to-Ligand Charge Transfer (MLCT) | Metal-Centered (MC) / Ligand-Field (LF) |

| Excited State Lifetime | Microseconds (µs) | Picoseconds (ps) to Nanoseconds (ns) |

| Primary Reaction Pathway | Electron transfer from long-lived ³MLCT state | Electron transfer from short-lived ³MC/LF state |

This table provides a generalized comparison to illustrate the key differences relevant to photoredox catalysis. nih.govresearchgate.netnih.gov

Iron Ii Bromide in Advanced Materials Science and Nanotechnology

Synthesis of Iron-Based Magnetic Materials and Coatings

Iron(II) bromide is a key precursor in the creation of various iron-based magnetic materials. wikipedia.orgtudublin.ie These materials are notable for their magnetic properties, which can be tailored for specific applications. rsc.orgaip.orgacs.org For instance, FeBr₂ is known to exhibit strong metamagnetism at low temperatures (4.2 K). wikipedia.org

The synthesis of two-dimensional (2D) magnetic materials, such as iron(II) chloride (FeCl₂) and this compound, is an area of active research. rsc.orgaip.org These atomically thin materials possess unique magnetic characteristics that are promising for next-generation data storage and spintronic devices. rsc.orgacs.org Theoretical predictions suggest that FeBr₂ monolayers are ferromagnetic half-metals, which could lead to enhanced performance in spin valve devices. aip.orgacs.org

Furthermore, this compound serves as a starting material for producing magnetic nanoparticles like maghemite (γ-Fe₂O₃) and magnetite (Fe₃O₄). tudublin.ie One method involves preparing a metallorganic precursor, Fe(OBut)₂(THF)₂, from FeBr₂. tudublin.ie Subsequent hydrolysis and treatment of this precursor yield nanoparticles of either γ-Fe₂O₃ or Fe₃O₄, depending on the specific process conditions. tudublin.ie These nanoparticles are often superparamagnetic and can self-assemble into unique structures, such as needle-like arrays. tudublin.ie

Formation of Iron Pyrite (B73398) Nanocrystals and Nanocrystalline Thin Films

This compound is an effective precursor for synthesizing iron pyrite (FeS₂) nanocrystals and nanocrystalline thin films. fishersci.nlrsc.orgutoledo.edu A common method is a solution-based hot injection technique where FeBr₂ acts as the iron source. rsc.orgutoledo.edu

In a typical synthesis, this compound is mixed with capping ligands like trioctylphosphine (B1581425) oxide (TOPO) or 1,2-hexanediol (B41856) in a non-coordinating solvent such as oleylamine. rsc.orgutoledo.edu This mixture is heated, and a sulfur solution is then rapidly injected, leading to the nucleation and growth of FeS₂ nanocrystals. utoledo.edu This process allows for the creation of stable, phase-pure, and highly crystalline cubic iron pyrite nanocrystals with sizes ranging from approximately 70 to 150 nm. rsc.orgutoledo.edu Although these films may not be ideal as the primary light-absorbing layer in photovoltaics, their high conductivity makes them excellent candidates for conducting contact layers in solar cells and other optoelectronic devices. rsc.orgutoledo.edu

Nanoparticle Synthesis and Characterization

Production of High Surface Area Nanopowders

This compound is a valuable starting material for producing high-surface-area nanopowders. americanelements.com These nanopowders, including those of this compound itself, exhibit enhanced reactivity compared to their bulk counterparts, which is advantageous in applications like catalysis and energy storage. nanorh.com Various synthesis methods, such as microemulsion, co-precipitation, and thermal decomposition, can be employed to produce iron-based nanoparticles with high surface areas. scielo.br For example, iron oxide nanoparticles synthesized via an oil-in-water microemulsion method have been shown to have a specific surface area as high as 304 m²/g. tandfonline.com The high surface area of these nanoparticles allows for more efficient charge accumulation, making them suitable for use in supercapacitors and as electrode materials in batteries. nanorh.com

Surface Functionalization Strategies for Nanoparticles

The surfaces of nanoparticles derived from this compound precursors are often functionalized to improve their stability, biocompatibility, and functionality for specific applications. tandfonline.comthno.org Surface modification helps to prevent agglomeration of the nanoparticles and provides chemical handles for attaching other molecules, such as drugs or targeting ligands. thno.org

Common strategies for surface functionalization include coating the nanoparticles with organic polymers or inorganic materials. tandfonline.commdpi.com Polymers like polyethylene (B3416737) glycol (PEG) and dextran (B179266) are frequently used to enhance biocompatibility. nih.gov Inorganic shells, such as silica (B1680970) (SiO₂), are also a popular choice for functionalization. mdpi.com Another approach involves the use of surfactants, such as cetyltrimethylammonium bromide (CTAB) or tetra-n-butylammonium bromide (TBAB), during the synthesis process to control the morphology and aggregation of the nanoparticles. thno.orgmdpi.com

Characterization Techniques for Nanoparticles (e.g., ICP, PSD, BET)

A suite of analytical techniques is used to characterize the nanoparticles synthesized from this compound precursors, ensuring their quality and suitability for intended applications.

Inductively Coupled Plasma (ICP) Mass Spectrometry (ICP-MS) : This technique is used to determine the elemental composition and purity of the nanoparticles. nanocomposix.comresearchgate.net It can detect metallic elements over a wide concentration range, making it ideal for confirming the mass concentration and purity of synthesized materials. nanocomposix.com Single-particle ICP-MS (spICP-MS) is an advanced mode that can also provide information on particle size distribution. nanocomposix.comacs.org

Particle Size Distribution (PSD) : The size and size distribution of nanoparticles are critical properties that influence their behavior. acs.org Techniques like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are commonly used to measure the hydrodynamic diameter and size distribution of particles in a solution. acs.org

Brunauer-Emmett-Teller (BET) Analysis : The BET method is used to determine the specific surface area of nanopowders. scielo.brneptjournal.com This is a crucial parameter for applications where high surface area is desired, such as in catalysis and adsorption. scielo.br The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material. scielo.br

A summary of these characterization techniques is provided in the table below.

| Technique | Abbreviation | Purpose | Key Information Provided |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Elemental analysis and purity assessment | Elemental composition, mass concentration, purity, particle size distribution (spICP-MS mode) nanocomposix.comresearchgate.net |

| Particle Size Distribution | PSD | Measurement of particle size and distribution | Hydrodynamic diameter, size distribution in solution acs.org |

| Brunauer-Emmett-Teller Analysis | BET | Determination of specific surface area | Surface area per unit mass of the material scielo.brneptjournal.com |

Preparation of Functional Materials through Iron-Mediated Polymerization

This compound is an effective catalyst in a type of controlled radical polymerization known as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.educmu.edu This process allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. cmu.eduacs.org

In ATRP, FeBr₂, often in conjunction with ligands, catalyzes the polymerization of various monomers like methyl methacrylate (B99206) (MMA) and styrene. cmu.educmu.edu The iron complex reversibly activates and deactivates the growing polymer chains, allowing for controlled chain growth. acs.org Research has shown that FeBr₂ can catalyze the ATRP of MMA in polar solvents without the need for additional ligands, which makes the process more cost-effective and environmentally friendly. cmu.edu The addition of simple inorganic salts can further promote the FeBr₂-catalyzed ATRP process. acs.orgacs.org

The versatility of iron-mediated ATRP allows for the creation of complex polymer architectures, such as block and graft copolymers, by using functional initiators or macromonomers. cmu.edu This control over polymer structure is crucial for designing functional materials with tailored properties for a wide range of applications.

| Polymerization System | Monomer | Key Findings | Reference |

| FeBr₂ in polar solvents (e.g., NMP, DMF) | Methyl Methacrylate (MMA) | Successful polymerization without additional ligands; narrow molecular weight distributions (Mw/Mn = 1.26–1.28). cmu.edu | cmu.edu |

| FeBr₂ with diiminopyridine ligand | Methyl Methacrylate (MMA) | Active catalyst system, but with some observed side reactions. cmu.edu | cmu.edu |

| FeBr₂ with inorganic salt promoters (e.g., KBr) | Methyl Methacrylate (MMA) | Rapid and well-controlled polymerization in bulk at 70 °C. acs.orgacs.org | acs.orgacs.org |

| FeBr₂/onium salts | Styrene (St), (Meth)acrylates | Controlled polymerization with molecular weights close to theoretical values (Mw/Mn = 1.1–1.4). cmu.edu | cmu.edu |

Theoretical and Computational Chemistry Studies of Iron Ii Bromide Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions catalyzed by iron(II) bromide. These computational studies provide valuable insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Azide (B81097) Decomposition Pathways

DFT calculations have been instrumental in understanding the mechanisms of this compound-catalyzed reactions involving organic azides. These studies have explored the decomposition of azides to form reactive iron nitrene intermediates, which are key to subsequent bond-forming reactions.

One area of focus has been the intramolecular C-H bond amination and researchgate.netorganic-chemistry.org-shift tandem reactions of aryl azides. researchgate.net DFT calculations, using methods like B3LYP, have been employed to investigate the catalytic cycles of these transformations. researchgate.net For instance, the reaction of 1-azido-2-(1-methoxy-2-methylpropan-2-yl)benzene catalyzed by this compound has been studied to understand the formation of 2,3-dimethyl-1H-indole. researchgate.net The calculations revealed that the reaction can proceed through different pathways, and the relative energies of intermediates and transition states determine the favored route. researchgate.net

Theoretical investigations have also shed light on the initial steps of the catalytic cycle, including the coordination of the azide to the iron center. acs.org It has been proposed that the reaction is initiated by the coordination of the internal nitrogen atom of the azide to the this compound complex, leading to the formation of an iron nitrene intermediate. acs.org DFT calculations support this, indicating that the quintet pathway is the most favorable for this process. acs.org The coordination of the azide to a FeBr₂(CH₂Cl₂) fragment is calculated to be a facile process, suggesting it occurs readily under reaction conditions. acs.org

Furthermore, computational studies have explored the turnover-limiting step in some iron-catalyzed C-H amination reactions with azides. rsc.orgrsc.org In certain systems, the loss of dinitrogen (N₂) from the coordinated azide has been identified as the rate-determining step. rsc.orgrsc.org The simplicity of some iron catalysts, such as Fe(HMDS)₂, has enabled comprehensive mechanistic investigations combining kinetic, stoichiometric, and computational approaches to unveil these intimate steps of the C-H amination process. rsc.orgrsc.org

Table 1: Computed Energetics for Key Steps in Iron-Catalyzed Azide Reactions

This table is interactive. Click on the headers to sort the data.

| Reaction Step | Catalyst System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Azide Coordination | Fe(HMDS)₂ | B3LYP/def2-TZVP | Coordination Energy | -0.6 | rsc.orgnih.gov |

| Azide Coordination (anti-i2) | Fe(HMDS)₂ | B3LYP/def2-TZVP | Coordination Energy | +1.0 | rsc.orgnih.govchemrxiv.org |

| Phenylazide Coordination to FeBr₂(CH₂Cl₂) | FeBr₂(CH₂Cl₂) | B3LYP | Free Energy of Coordination (to form 1A) | +1.6 | acs.org |

| Phenylazide Coordination to FeBr₂(CH₂Cl₂) | FeBr₂(CH₂Cl₂) | B3LYP | Free Energy of Coordination (to form 1B) | +0.8 | acs.org |

| N₂ Loss from Coordinated Azide | Fe(HMDS)₂ | B3LYP/def2-TZVP | Activation Barrier | Turnover-limiting | rsc.orgrsc.org |

C-H Bond Activation Mechanisms

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and this compound has shown promise as a catalyst for such transformations. DFT calculations have been pivotal in unraveling the mechanisms by which iron(II) complexes mediate C-H activation.

In the context of intramolecular C-H amination reactions of aryl azides, DFT studies have detailed the C-H bond amination step. researchgate.net Following the formation of an iron nitrene intermediate, the reaction can proceed through a concerted mechanism where the nitrogen atom forms a bond with a carbon atom while a hydrogen atom from that carbon transfers to the iron center. researchgate.net This process involves a transition state where the C-N bond is partially formed and the C-H bond is partially broken. researchgate.net

The nature of the iron intermediates involved in C-H activation is a key area of computational inquiry. In some systems, high-spin iron(II) intermediates are implicated, while in others, low-spin states are found to be crucial for promoting C-H activation. researchgate.net The ligand sphere surrounding the iron center plays a critical role in stabilizing the reactive state. researchgate.net

Regioselectivity Determinants in Catalyzed Reactions

Controlling the regioselectivity of a chemical reaction is a major challenge in organic synthesis. DFT calculations have proven to be a valuable tool for understanding and predicting the regiochemical outcomes of this compound-catalyzed reactions.

A notable example is the hydrobromination of alkenes, where this compound can be used to control the regioselectivity of the addition of HBr across the double bond. organic-chemistry.orgacs.orgcsic.es In the presence of this compound, the Markovnikov product is preferentially formed. organic-chemistry.orgacs.orgcsic.es DFT calculations, combined with the analysis of Fukui's radical susceptibilities, support the experimental observations. organic-chemistry.orgacs.org These calculations indicate that the coordination of the alkene to the iron center is a prerequisite for achieving Markovnikov selectivity, altering the course of the radical addition. organic-chemistry.orgacs.orgcsic.es

In the context of C-H functionalization, DFT can help rationalize the observed regioselectivity. For instance, in the iron-catalyzed ortho-selective halogenation of anilines and carbazoles, DFT studies have shown that proton transfer, promoted by an acid co-catalyst, can direct the electrophilic substitution to the ortho position. nih.gov The calculations reveal that the coordination of the substrate to the iron center and hydrogen bonding interactions can influence the electron density distribution in the aromatic ring, thereby determining the site of reaction. nih.gov

DFT has also been employed to understand the regioselectivity of iron-catalyzed conjunctive cross-coupling reactions, where multiple components are brought together to form complex molecules. github.io Due to the potential for iron to exist in multiple oxidation and spin states, experimental elucidation of the mechanism can be challenging. github.io DFT calculations can map out the potential energy surface for different pathways, helping to identify the factors that control the regioselective formation of C-C bonds. github.io

Excited State Properties and Dynamics of Iron(II) Complexes

The study of the excited state properties of iron(II) complexes is crucial for applications in photochemistry and photophysics. While many iron(II) complexes exhibit very short-lived excited states, computational methods are being used to understand these dynamics and to design new complexes with more favorable properties.

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for studying the excited states of molecules. nih.gov It allows for the calculation of excitation energies and the characterization of excited states, such as metal-to-ligand charge transfer (MLCT) and metal-centered (MC) states. nih.govacs.org

TDDFT has been applied to investigate the excited state dynamics of various iron(II) complexes. acs.orgrsc.orgresearchgate.net For example, in the study of iron(II) polypyridyl complexes, TDDFT calculations have shown that substitution with halogen atoms can change the ground state from a singlet to a quintet, leading to longer-lived high-spin excited states. rsc.orgrsc.org The simulations can also predict absorption spectra, which can be compared with experimental data. researchgate.net

The accuracy of TDDFT calculations can depend on the choice of the exchange-correlation functional. chemrxiv.orgnih.gov Therefore, benchmarking TDDFT results against experimental data or higher-level computational methods is important. chemrxiv.orgnih.gov For instance, the performance of various DFT/TD-DFT methods has been evaluated in simulating the ultrafast dynamics of iron(II) complexes by comparing the results with time-resolved X-ray emission spectroscopy data. chemrxiv.org Such studies help in identifying the most suitable computational methods for describing the excited state dynamics of these systems. chemrxiv.org

TDDFT calculations have also been used to understand how the ligand environment affects the excited state properties. acs.org For example, in certain iron(II) complexes, protonation of the ligand can lead to a switch in the location of the MLCT excited state, which can be rationalized by TDDFT calculations. acs.org

Potential Energy Surface Analysis for Non-Radiative Decay

The rapid non-radiative decay of excited states is a major limitation for the use of many iron(II) complexes in light-driven applications. Understanding the pathways for this decay is crucial for designing more robust systems. Potential energy surface (PES) analysis, often performed using DFT and TDDFT, is a key tool for this purpose.

The PES describes the energy of the molecule as a function of its geometry. By mapping out the PES for different electronic states (e.g., ground state, MLCT states, MC states), it is possible to identify the pathways for deactivation of the excited state. rsc.org Non-radiative decay often occurs at points where the PES of two different electronic states cross or come close in energy, facilitating a transition between them. rsc.org

For many iron(II) complexes, ultrafast intersystem crossing from an initially populated MLCT state to a low-lying MC state is the primary deactivation pathway. rsc.org This process is often barrierless, leading to sub-picosecond excited state lifetimes. rsc.org Computational studies can identify the key geometric distortions that lead to the crossing of the MLCT and MC potential energy surfaces. rsc.org

The ligand field strength plays a crucial role in determining the energy of the MC states. rsc.org Strongly σ-donating ligands can destabilize the MC states, potentially leading to longer excited state lifetimes. rsc.org However, even with very strong field ligands, the conversion to the MC state can still be very rapid. rsc.org

By analyzing the PES, researchers can gain insights into how modifications to the ligand structure can influence the excited state dynamics. For example, substitutions on the ligand can affect the energy gaps between different potential energy surfaces and the location of their crossing points, thereby altering the excited state lifetime. rsc.org This knowledge can guide the rational design of new iron(II) complexes with improved photophysical properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-azido-2-(1-methoxy-2-methylpropan-2-yl)benzene |

| 2,3-dimethyl-1H-indole |

| Fe(HMDS)₂ (bis(hexamethyldisilazido)iron(II)) |

| Trimethylsilyl (B98337) bromide (TMSBr) |

| Copper(I) |

| 2H-indazoles |

| 2,1-benzisoxazoles |

| Phenylazide |

| 4-chlorobenzoic acid methyl ester |

| n-hexylicmagnesium bromide |

| [Fe(MgBr)₂] |

| [Ar–Fe(MgBr)] |

| [Ar–(n-hexyl)–Fe(MgBr)₂] |

| Iron(II) polypyridyl complexes |

| [Fe(tpy)₂]²⁺ (tpy = 2,2′:6′,2′′-terpyridine) |

| [Fe(dbtpy)₂]²⁺ |

| [Fe(dctpy)₂]²⁺ |

| [Fe(bmip)₂]²⁺ (bmip = 2,6-bis(3-methyl-imidazole-1-ylidine)-pyridine) |

| [Fe(terpy)₂]²⁺ |

| Anilines |

| Carbazoles |

| Lithium bromide (LiBr) |

| Iron porphyrin |

| (terpyridine)iron |

| Diethylzinc |

| (L1)FeIIBr₂ |

| (L1)FeIIBrEt |

| Allyl bromide |

| (L1)FeIBr |

| (L1)FeIEt |

| Methoxyiron(II) |

| B₂pin₂ (bis(pinacolato)diboron) |

| LiOMe (Lithium methoxide) |

| 2-butyne |

| MeOBpin |

| trans-(NHC)₂PtII(CC–Ar)₂ |

| [Fe(phtmeimb)₂]PF₆ |

| [Fe(brphtmeimb)₂]⁺ |

| [Fe(meophtmeimb)₂]⁺ |

| [Fe(coohphtmeimb)₂]⁺ |

| Ru(bpy)₃₂ (bpy = 2,2′-bipyridyl) |

Mechanistic Insights into Electron Transfer Processes

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanisms of electron transfer (ET) in coordination compounds, including this compound systems. These studies offer a molecular-level understanding of the factors governing the rate and pathway of electron movement, primarily focusing on the oxidation of Fe(II) to Fe(III). The fundamental process involves the transfer of an electron from an iron(II) species (the donor) to an acceptor, a reaction central to many chemical and biological transformations. wikipedia.orgresearchgate.net

Electron transfer reactions are broadly categorized into two primary mechanisms:

Outer-Sphere Electron Transfer (OSET): In this mechanism, the electron travels from the donor to the acceptor without any change in the primary coordination spheres of the metal ions. libretexts.org The reactants are weakly coupled and maintain their individual structures. wikipedia.org The transfer occurs over a distance, with the coordination shells of the reactants remaining intact. libretexts.org

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged complex where a ligand is shared between the electron donor and acceptor, facilitating the electron's passage. libretexts.org

Computational models for iron complexes often focus on OSET, which is governed by the principles of Marcus Theory. wikipedia.orgnumberanalytics.com This theory explains ET rates by considering the energy required to reorganize the system before the electron jump can occur. wikipedia.org

Core Principles: Marcus Theory and Reorganization Energy

Marcus Theory is a cornerstone for explaining the rates of electron transfer reactions. wikipedia.org It posits that the barrier to reaction is not related to the speed of the electron itself, but rather to the energy required to reorganize the atoms of the reactants and the surrounding solvent molecules to accommodate the new charge distribution after the transfer. libretexts.org This reorganization energy (λ) is a critical parameter and has two main components:

Inner-Sphere Reorganization Energy (λi): This component accounts for the energy needed to change the bond lengths and angles within the coordination complex. scispace.com For an this compound system, the oxidation to iron(III) leads to a significant contraction of the iron-ligand bonds due to the increased positive charge and stronger electrostatic attraction on the metal center. libretexts.org Computational studies using Density Functional Theory (DFT) can quantify these structural changes.

Computational Findings on Bromine-Substituted Iron Systems

While direct computational studies on simple this compound are limited in the literature, research on more complex iron(II) systems containing bromine provides significant insights. Studies on iron(II) polypyridyl complexes where the organic ligands are substituted with bromine atoms reveal the specific influence of the halide on the electronic structure and ET dynamics. nih.gov

DFT and Time-Dependent Density Functional Theory (TDDFT) calculations on these model systems show that:

Electronic Structure Modification: The substitution of hydrogen with bromine atoms on the terpyridine ligands of an iron(II) complex can induce a change in the electronic ground state from a low-spin (singlet) to a high-spin (quintet) state. nih.gov

Metal-Ligand Interactions: The presence of bromine atoms tends to decrease the electrostatic attraction between the central iron(II) ion and the coordinating ligands. nih.gov However, the orbital interactions are not significantly impacted. nih.gov

Geometric Distortions: Bromine substitution leads to greater distortion in the angles and dihedrals of the ligands compared to chlorine substitution, even though the average metal-ligand bond lengths may be shorter. nih.gov This twisting of the octahedral geometry can decrease the interaction between the d-orbitals of the iron and the π-orbitals of the ligands. nih.gov

Excited State Dynamics: These geometric and electronic changes influence the potential energy curves of the excited states. For instance, the larger distortion in bromine-substituted complexes can increase the energy barriers for relaxation from an excited state, leading to a longer excited-state lifetime compared to similar chlorine-substituted complexes. nih.gov

Table 2: Comparative Computational Data for Halogen-Substituted Iron(II) Complexes Data derived from theoretical studies on [Fe(dbtpy)2]2+ (bromine-substituted) and [Fe(dctpy)2]2+ (chlorine-substituted) model systems. nih.gov

| Property | Bromine-Substituted Complex | Chlorine-Substituted Complex |

|---|---|---|

| Ground State | Quintet | Quintet |

| Metal-Ligand Electrostatic Attraction | Decreased (relative to parent complex) | Decreased (relative to parent complex) |

| Ligand Distortion (Angles/Dihedrals) | More pronounced | Less pronounced |

| Excited State Lifetime (ps) | ~17.4 | ~16.0 |

These findings demonstrate that the presence of bromide, even as a substituent on a larger ligand framework, plays a crucial role in tuning the electronic and geometric properties that govern electron transfer and related photophysical processes. Computational chemistry provides an indispensable lens through which these subtle, yet critical, mechanistic details can be investigated. nih.govscholaris.ca

Crystal Growth and Purification Applications of Iron Ii Bromide

Growth of High-Purity Crystals for Research

The synthesis of high-purity, anhydrous iron(II) bromide is crucial for research applications where contaminants can significantly alter experimental outcomes. americanelements.com Several methods have been developed to produce FeBr₂ crystals with purities suitable for sensitive applications, such as in the fabrication of magnetic materials and as catalysts. fishersci.pt Ultra-high purity (up to 99.999%) FeBr₂ is particularly sought after for certain crystal growth applications. americanelements.comsigmaaldrich.com

Two primary methods for synthesizing high-purity anhydrous FeBr₂ are the reaction of iron with hydrobromic acid in a methanol (B129727) solvent and the direct reaction of iron with bromine gas.

Synthesis in Methanol : This widely used method involves reacting high-purity iron powder with concentrated hydrobromic acid (HBr) in methanol under an inert atmosphere like nitrogen or argon to prevent oxidation. The use of excess iron helps to prevent the formation of ferric (Fe³⁺) ions. This reaction forms a methanol solvate, [Fe(MeOH)₆]Br₂, which is then heated under a high vacuum to yield the pure, anhydrous FeBr₂. wikipedia.org

Direct Bromination : This method involves passing bromine gas over iron powder in a quartz tube furnace heated to 200°C under a nitrogen flow. The resulting anhydrous FeBr₂ sublimes and condenses in a cooler zone of the furnace (50–70°C). Using an excess of iron powder ensures that all the bromine is consumed.

The choice of method often involves a trade-off between purity, yield, and scalability. The methanol route generally yields a higher purity product but requires careful solvent recovery, while direct bromination is highly scalable but involves handling hazardous bromine gas.

Table 1: Comparison of Synthesis Methods for High-Purity this compound

| Parameter | Synthesis in Methanol | Direct Bromination with Bromine Gas |

| Reactants | Iron powder (99.9% purity), 48% HBr, Methanol | Iron powder, Bromine gas |

| Reaction Conditions | Under Nitrogen or Argon atmosphere | Quartz tube furnace at 200°C under Nitrogen |

| Intermediate Product | [Fe(MeOH)₆]Br₂ | None (Direct sublimation) |

| Final Product Isolation | Heating intermediate under vacuum (10⁻³ mbar, 100°C) | Condensation at 50–70°C |

| Purity | 99% | 95% |

| Yield | 85–90% | 75–80% |

| Key Advantage | High Purity | High Scalability |

| Reference |

Recrystallization from Halide Melts for Iron Sulfide (B99878) Single Crystals

This compound serves as an effective high-temperature solvent, or flux, for the growth of single crystals of other materials, most notably iron sulfides (FeSₓ). scielo.brresearchgate.net This technique, a variation of the solution-melt growth method, allows for the recrystallization of iron sulfides from a molten FeBr₂ medium under a controlled sulfur vapor pressure. scielo.brscielo.br This control is a key advantage, as it enables the regulation of the composition and non-stoichiometry of the resulting iron sulfide crystals. scielo.brresearchgate.net

The process is typically carried out in a sealed, evacuated silica (B1680970) ampoule placed in a two-temperature zone horizontal furnace. researchgate.netscielo.br The FeBr₂ and a pre-synthesized powder of iron sulfides are placed in a quartz boat at the hotter end of the ampoule (T₂), while pure sulfur is placed at the cooler end (T₁). scielo.br The temperature of the hot zone (T₂) is maintained above the melting point of FeBr₂ (m.p. 684°C), typically between 685–700°C, to dissolve the iron sulfide charge. scielo.brscielo.br The temperature of the cool zone (T₁) dictates the sulfur vapor pressure within the system. scielo.br

By controlling the sulfur pressure and the temperature gradient, specific phases of iron sulfide can be selectively crystallized. For instance, at relatively low sulfur pressures (<0.4 atm), pyrrhotite (B1172379) (Fe₁₋ₓS) crystals are formed, while higher pressures favor the growth of pyrite (B73398) (β-FeS₂). scielo.brresearchgate.netscielo.br The growth of fine single crystals occurs through isothermal recrystallization, where mass is transferred from smaller to larger crystals through the liquid FeBr₂ melt. scielo.br

Table 2: Conditions for Iron Sulfide Crystal Growth from this compound Melt

| Parameter | Value/Description | Purpose | Reference |

| Solvent (Flux) | Anhydrous this compound (FeBr₂) | Provides a medium for dissolution and recrystallization. | scielo.brscielo.br |

| Solute | Pre-synthesized Fe₁₋ₓS and FeS₂ powder | Source material for crystal growth. | scielo.br |

| Apparatus | Two-temperature zone furnace with a sealed silica ampoule | To control temperature gradient and sulfur pressure independently. | researchgate.netscielo.br |

| Melt Temperature (T₂) | 685 - 700°C | To ensure FeBr₂ is molten and dissolves the iron sulfide charge. | scielo.brscielo.br |

| Sulfur Vapor Pressure | 0.25 to >4 atm (controlled by T₁) | To regulate the stoichiometry of the resulting iron sulfide phase. | scielo.brscielo.br |

| Resultant Crystals | Pyrrhotite (Fe₁₋ₓS) at low pressure (<0.4 atm), Pyrite (β-FeS₂) at high pressure | Demonstrates control over the final product's composition. | scielo.brresearchgate.net |

Methodologies for Enhanced Purity in Research Samples

The purity of this compound is critical for its use in research, as both water and oxidation products (Fe³⁺) can interfere with reactions. guidechem.com Hydrated this compound is readily available, but anhydrous FeBr₂ is required for many applications, necessitating effective drying and purification methods. reddit.com

A significant challenge in purifying FeBr₂ is its propensity for oxidation and hydrolysis. guidechem.com Simply heating hydrated FeBr₂ in air is ineffective, as it leads to the formation of iron oxides or hydroxides. guidechem.com Several specialized methods are employed to obtain high-purity anhydrous samples:

Dehydration in Hydrogen Bromide Stream : One of the most effective methods for preparing the anhydrous salt is to heat the hydrated form in a flow of hydrogen bromide (HBr) gas. guidechem.comchemicalbook.com This atmosphere prevents hydrolysis and the formation of oxides.

Vacuum Dehydration : Heating hydrated crystals under a high vacuum can remove water. reddit.com The process can be staged, with the hexahydrate losing water to form the tetrahydrate at 49°C and the dihydrate at 83°C. reddit.com The process is often enhanced by using a strong desiccant like phosphorus pentoxide (P₂O₅) under vacuum to trap the water vapor. reddit.com

Recrystallization : To remove impurities, crude FeBr₂ can be dissolved in a dilute solution of hydrobromic acid (e.g., 10% HBr), filtered, and then cooled to 0°C. This process yields high-purity crystals by leaving many impurities behind in the solution.

Preventing Oxidation : The oxidation of Fe²⁺ to Fe³⁺ is a common issue. During synthesis via the HBr/methanol route, using an excess of iron powder effectively prevents the formation of Fe³⁺. For storing solutions, adding oxygen scavengers like hydroquinone (B1673460) can inhibit oxidation. Storing solid FeBr₂ should be done in a desiccator under an inert atmosphere such as argon.

Table 3: Methodologies for Purification of this compound

| Method | Target Impurity | Procedure | Key Considerations | Reference |

| Heating in HBr Gas | Water (Hydration) | Heat hydrated FeBr₂ in a stream of hydrogen bromide gas at 400°C. | Prevents hydrolysis and oxidation. Requires specialized equipment for handling corrosive gas. | guidechem.comchemicalbook.com |

| Vacuum Dehydration with P₂O₅ | Water (Hydration) | Place hydrated FeBr₂ in a vacuum flask connected to another flask containing P₂O₅. | Effective for lab-scale drying at room temperature over 1-2 days. | reddit.com |

| Recrystallization | General Impurities | Dissolve crude FeBr₂ in 10% HBr, filter the solution, and cool to 0°C to crystallize the purified product. | Effective for enhancing overall purity. | |

| Use of Excess Iron | Iron(III) Ions | During synthesis from iron and HBr, use a molar excess of iron powder. | Prevents the formation of Fe³⁺ by ensuring it is reduced back to Fe²⁺. |

Interactions and Applications in Broader Chemical Disciplines

Analytical Chemistry Applications

In analytical chemistry, Iron(II) bromide serves as a source of iron(II) ions, which are crucial for both qualitative and quantitative analytical procedures. High-purity grades of the compound are available, enhancing its usefulness as a scientific standard for these applications. americanelements.com

This compound is utilized in classical qualitative analysis to confirm the presence of the ferrous ion (Fe²⁺) in a sample. saltanalysis.com As a water-soluble salt, it readily dissociates in solution to provide Fe²⁺ ions for characteristic chemical tests. americanelements.comsaltanalysis.com One of the most definitive tests is the reaction with a solution of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), which produces a dark blue precipitate known as Turnbull's blue. saltanalysis.com This reaction is a reliable indicator of the presence of Fe²⁺.

In quantitative analysis, this compound can be used to prepare standard solutions of Fe²⁺. These solutions are essential for instrumental methods like spectrophotometry, which determines the concentration of a substance by measuring how it absorbs light. libretexts.orgresearchgate.net To quantify iron, the Fe²⁺ ions are typically reacted with a complexing agent, such as 1,10-phenanthroline (B135089), to form a stable, intensely colored complex. libretexts.orgresearchgate.net The absorbance of this colored solution is then measured and compared against a calibration curve prepared from standard solutions of known concentration, for which this compound can serve as the primary standard. libretexts.orgneliti.com

| Analysis Type | Reagent | Observation | Purpose |

|---|---|---|---|

| Qualitative | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Formation of a dark blue precipitate (Turnbull's blue) | Confirmatory test for Fe²⁺ ions. saltanalysis.com |

| Qualitative | Sodium Hydroxide (B78521) (NaOH) | Formation of a dirty green precipitate (Iron(II) hydroxide) | Indicative test for Fe²⁺ ions. saltanalysis.com |

| Quantitative | 1,10-Phenanthroline | Formation of a stable, red-orange complex | Used in spectrophotometric determination of Fe²⁺ concentration. libretexts.orgresearchgate.net |

Karl Fischer (KF) titration is a highly specific and widely accepted method for determining the water content in a vast array of solid, liquid, and gaseous samples. scharlab.compharmaguideline.comresearchgate.net The underlying chemical reaction involves the oxidation of sulfur dioxide by iodine in the presence of water and a suitable base, typically an amine like imidazole, dissolved in an alcohol such as methanol (B129727). pharmaguideline.commcckf.com